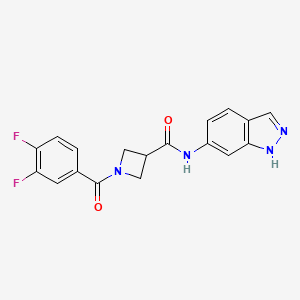

1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N4O2/c19-14-4-2-10(5-15(14)20)18(26)24-8-12(9-24)17(25)22-13-3-1-11-7-21-23-16(11)6-13/h1-7,12H,8-9H2,(H,21,23)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGANYMFDONHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a complex arrangement that includes an azetidine ring, an indazole moiety, and a difluorobenzoyl group. This unique combination is expected to influence its biological activity significantly.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against breast and prostate cancer cells, with IC50 values in the micromolar range.

- Antiviral Properties : Similar compounds containing azetidine units have demonstrated antiviral activity against several viruses. The compound's structural analogs have been noted for their ability to inhibit human coronavirus and influenza viruses, suggesting potential applications in virology.

The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : It is hypothesized that this compound could interact with various signaling pathways related to cancer growth and viral replication.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds or structural analogs. Notable findings include:

- Anticancer Studies : In vitro testing has shown that compounds with similar structures can induce apoptosis in cancer cells. For example, azetidinone derivatives have been reported to inhibit the growth of MCF-7 breast cancer cells with IC50 values ranging from 14.5 to 97.9 µM .

- Antiviral Activity : Research on azetidinone derivatives has indicated moderate antiviral activity against human coronaviruses and influenza viruses. One study reported an EC50 value of 45 µM against human coronavirus (229E), which was notably more effective than ribavirin .

- Synergistic Effects : Some studies have suggested that this compound may enhance the efficacy of existing antiviral agents when used in combination therapies, particularly against resistant strains of bacteria like Staphylococcus aureus.

Data Summary Table

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is with a molecular weight of approximately 303.28 g/mol. The compound features a unique azetidine core structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of azetidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, azetidinone derivatives have shown effectiveness against breast and prostate cancer cells by disrupting cellular signaling pathways involved in tumor growth .

Antimicrobial Properties

Azetidine derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. Compounds similar to this compound have been tested against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating comparable efficacy to standard antibiotics . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Potential

Research into azetidinone compounds has also identified antiviral activities. These compounds may act by inhibiting viral replication or interfering with viral entry mechanisms into host cells . The specific antiviral efficacy of this compound requires further investigation but aligns with trends observed in related compounds.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that azetidinone derivatives exhibited potent antiproliferative effects against MCF-7 breast cancer cells at nanomolar concentrations. The study utilized a series of structural analogs to assess the relationship between chemical structure and biological activity, confirming that modifications to the azetidine core significantly impacted efficacy .

Case Study 2: Antimicrobial Testing

In another research effort, synthesized azetidine derivatives were tested against various bacterial strains using standard disk diffusion methods. Results indicated that certain derivatives showed enhanced activity compared to traditional antibiotics like amoxicillin, suggesting potential for development into new antimicrobial agents .

Q & A

Q. What are the key synthetic challenges in preparing 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide, and how can they be methodologically addressed?

The synthesis involves multi-step reactions requiring precise control of heterocyclic coupling and amide bond formation. Key challenges include:

- Azetidine Ring Stability : The azetidine carboxamide core is prone to ring-opening under acidic/basic conditions. Solvent choice (e.g., DMF or dichloromethane) and neutral pH during coupling reactions are critical .

- Indazole Reactivity : The 1H-indazol-6-yl amine group may undergo undesired side reactions (e.g., oxidation). Protecting groups like Boc (tert-butoxycarbonyl) are recommended prior to benzoylation .

- Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) is essential for isolating the final compound ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- NMR Spectroscopy : H and C NMR confirm the azetidine ring (δ 3.8–4.2 ppm for CH groups) and indazole NH (δ 10.2–10.5 ppm). F NMR verifies difluorobenzoyl substitution (δ -110 to -120 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M+H] at m/z 413.12 (calculated for CHFNO) .

- X-ray Crystallography : Resolves conformational flexibility of the azetidine ring and indazole orientation, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological screening assays are recommended for this compound?

- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors (IC determination via fluorescence polarization) .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., A549, HeLa) with cisplatin as a positive control. Monitor apoptosis via Annexin V/PI staining .

- Solubility and Stability : Assess kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Modification Sites :

- Azetidine Ring : Introduce methyl or cyclopropyl substituents at C3 to enhance metabolic stability .

- Difluorobenzoyl Group : Replace 3,4-difluoro with chloro or trifluoromethyl groups to modulate lipophilicity (clogP calculations via ChemDraw) .

- Indazole Moiety : Explore 5- or 7-substituted indazoles to improve target selectivity .

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets. MD simulations (AMBER) assess conformational dynamics .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-Response Validation : Replicate assays across independent labs using standardized protocols (e.g., CLIA-certified facilities) .

- Off-Target Profiling : Screen against 100+ GPCRs, ion channels, and proteases (Eurofins Panlabs) to identify polypharmacology .

- Biomarker Correlation : Link activity discrepancies to expression levels of target proteins (e.g., Western blot for kinase expression in cell lines) .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

Q. What crystallographic and computational methods elucidate this compound’s binding mode?

- Co-Crystallization : Soak crystals of target kinases (e.g., EGFR T790M mutant) with the compound at 10 mM. Resolve structures at 2.0–2.5 Å resolution (synchrotron radiation) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict affinity changes (Schrödinger Suite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.